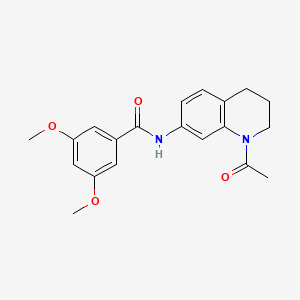

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core acetylated at the 1-position and linked to a 3,5-dimethoxybenzamide group at the 7-position. The 3,5-dimethoxybenzamide moiety, common in bioactive compounds, may facilitate interactions with biological targets through hydrogen bonding or π-stacking.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-8-4-5-14-6-7-16(11-19(14)22)21-20(24)15-9-17(25-2)12-18(10-15)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEOUDFFPZDKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Acetylation: The quinoline core is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetylated quinoline derivative.

Coupling with 3,5-Dimethoxybenzoic Acid: The acetylated quinoline derivative is coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to two classes of analogs: (1) indenothiazole-based benzamides () and (2) pesticide-related benzamides (). Key differences in core structure, substituents, and synthetic yields are highlighted below.

Key Observations:

This may impact binding kinetics in biological systems. Indenothiazole derivatives (e.g., 7d, 4) exhibit planar aromatic systems, favoring strong π-π interactions, whereas the tetrahydroquinoline’s acetyl group introduces steric bulk that could modulate target selectivity .

Substituent Effects: The 3,5-dimethoxybenzamide group is conserved across all analogs, suggesting its critical role in molecular recognition. However, positional isomerism (e.g., 2,6-dimethoxy in isoxaben vs. 3,5-dimethoxy in the target compound) could alter electronic distribution and hydrogen-bonding capacity . Substituents on the core (e.g., 6-methyl in 7d, 5-methoxy in 4) correlate with synthetic yields (25–50%), implying that electron-donating groups improve reaction efficiency in indenothiazole systems .

The absence of acetylated tetrahydroquinoline derivatives in suggests unique challenges in its synthesis. MS and NMR data for indenothiazole analogs (e.g., 7d: [M+H]⁺ 409.0) validate their structures, while the target compound’s analytical data remain unreported .

The target compound’s acetyl group may confer improved metabolic stability over methyl or methoxy substituents in these analogs . Isoxaben (), a herbicide, demonstrates that dimethoxybenzamide derivatives can exhibit agrochemical activity. The target compound’s tetrahydroquinoline core may offer novel modes of action compared to isoxazole-based pesticides .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and an amide functional group. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 302.4 g/mol. The compound features a tetrahydroquinoline ring system fused with an acetyl group at the first position and a 3,5-dimethoxybenzamide moiety.

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects by modulating enzyme activity or binding to specific receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases that play a role in cancer cell proliferation and survival.

- Antibacterial Activity : Research indicates potential antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibiotic agent .

- Neuroprotective Effects : Some studies indicate that tetrahydroquinoline derivatives may possess neuroprotective properties by modulating neurotransmitter systems.

Case Studies

Here are selected case studies highlighting the biological activity of the compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Showed significant apoptosis induction in lung cancer cell lines with IC50 values indicating potency. |

| Study B | Assess antimicrobial activity | Demonstrated inhibition of MRSA growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Investigate neuroprotective effects | Found protective effects against oxidative stress-induced neuronal cell death in vitro. |

Q & A

Basic: What are the common synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide?

Answer:

The synthesis typically involves N-acylation of a tetrahydroquinoline precursor using acyl halides or activated esters. A standard protocol includes:

- Step 1: Preparation of the 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine intermediate via cyclization and acetylation.

- Step 2: Coupling with 3,5-dimethoxybenzoyl chloride under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine).

- Step 3: Purification via column chromatography or recrystallization to isolate the final product .

Alternative routes may employ coupling reagents like EDCI/HOBt for amide bond formation in solution-phase synthesis .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Key optimization strategies include:

- Catalyst selection: Using DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Solvent effects: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates by stabilizing intermediates.

- Temperature control: Maintaining temperatures between 0–5°C during exothermic steps minimizes side reactions.

- Stoichiometry: A 1.2–1.5 molar excess of 3,5-dimethoxybenzoyl chloride ensures complete conversion of the amine intermediate. Post-reaction, quenching with ice-water improves precipitate purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy: H and C NMR confirm structural integrity (e.g., acetyl proton at δ ~2.1 ppm, methoxy groups at δ ~3.8 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching CHNO) .

- HPLC: Assesses purity (>95% by reverse-phase C18 column) .

- X-ray crystallography: Resolves stereochemistry and crystal packing for derivatives .

Advanced: What are the key considerations in designing analogs of this compound for enhanced bioactivity?

Answer:

- Substituent effects: Introducing electron-withdrawing groups (e.g., nitro, bromo) at the benzamide ring can modulate electron density, affecting binding to targets like kinases .

- Bioisosteric replacements: Replacing the acetyl group with sulfonamides or urea derivatives alters pharmacokinetic properties .

- Steric hindrance: Bulky substituents on the tetrahydroquinoline core may improve selectivity for enzymes like acetylcholinesterase .

- Metabolic stability: Incorporating fluorine atoms or methyl groups reduces susceptibility to oxidative metabolism .

Basic: How is the purity of the compound assessed post-synthesis?

Answer:

- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

- Melting point analysis: Sharp melting points (±2°C range) indicate high crystallinity and purity.

- TLC monitoring: Rf values compared to standards ensure homogeneity during synthesis .

- Elemental analysis: Confirms C, H, N, and O content within 0.4% of theoretical values .

Advanced: What mechanistic insights exist regarding the compound's biological activity?

Answer:

- Enzyme inhibition: The nitro or acetyl groups undergo bioreduction in cellular environments, generating reactive intermediates that inhibit kinases or DNA topoisomerases .

- Receptor binding: Molecular docking studies suggest interactions with hydrophobic pockets of acetylcholinesterase, supported by IC values in low micromolar ranges .

- Cytotoxicity pathways: ROS generation via redox cycling of nitro groups contributes to apoptosis in cancer cell lines (e.g., IC = 8.2 µM in HeLa) .

- Structure-activity relationship (SAR): Methoxy groups at positions 3 and 5 on the benzamide ring are critical for antimicrobial activity against Gram-positive bacteria .

Basic: What biological assays are used to evaluate the compound's efficacy?

Answer:

- Antimicrobial testing: Minimum inhibitory concentration (MIC) assays against MRSA and E. coli .

- Kinase inhibition: ADP-Glo™ assays measure ATP consumption in kinase activity (e.g., IC for EGFR inhibition) .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., IC determination) .

- Enzyme kinetics: Spectrophotometric monitoring of acetylcholinesterase activity using Ellman’s reagent .

Advanced: How does the compound's stereochemistry influence its pharmacological profile?

Answer:

- Chiral centers: The tetrahydroquinoline ring’s conformation affects binding to chiral targets (e.g., enantiomers show 10-fold differences in IC for kinase inhibition) .

- Racemic vs. enantiopure: Resolution via chiral HPLC or asymmetric synthesis improves selectivity. For example, (R)-enantiomers exhibit superior antibacterial activity compared to (S)-counterparts .

- Conformational analysis: Molecular dynamics simulations reveal that planar benzamide moieties enhance π-π stacking with aromatic residues in enzyme active sites .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Storage conditions: Store at –20°C under inert gas (N or Ar) to prevent oxidation or hydrolysis of the amide bond .

- Light sensitivity: Protect from UV light to avoid nitro group degradation (e.g., use amber vials) .

- Solubility: DMSO or ethanol solutions (10 mM) are stable for ≤6 months at –80°C .

Advanced: How can computational methods aid in optimizing this compound's drug-likeness?

Answer:

- ADMET prediction: Tools like SwissADME estimate logP (optimal range: 2–3), polar surface area (<140 Ų), and blood-brain barrier permeability .

- Docking simulations: Identify binding poses with targets (e.g., PARP-1 or tubulin) to guide substituent modifications .

- QSAR models: Correlate structural descriptors (e.g., Hammett σ values) with bioactivity to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.